
2,2-Dimethyl-1-(9H-xanthen-9-YL)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1-(9H-xanthen-9-YL)propan-1-one is a chemical compound with the molecular formula C18H18O2. It is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds known for their diverse biological activities. This compound is characterized by the presence of a xanthene moiety attached to a 2,2-dimethylpropan-1-one group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(9H-xanthen-9-YL)propan-1-one typically involves the condensation of xanthone with 2,2-dimethylpropanal under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-1-(9H-xanthen-9-YL)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The xanthene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1-(9H-xanthen-9-YL)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-1-(9H-xanthen-9-YL)propan-1-one involves its interaction with various molecular targets and pathways. The xanthene moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in oxidative stress, thereby exerting antioxidant effects. The exact molecular targets and pathways may vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
Xanthone: The parent compound of 2,2-Dimethyl-1-(9H-xanthen-9-YL)propan-1-one, known for its diverse biological activities.
2,2-Dimethyl-1-(9H-xanthen-9-YL)ethan-1-one: A similar compound with a slightly different structure, exhibiting similar chemical properties.
9H-xanthen-9-one: Another derivative of xanthone with distinct biological activities.
Uniqueness
This compound is unique due to the presence of the 2,2-dimethylpropan-1-one group, which imparts specific chemical and biological properties. This structural modification can enhance the compound’s stability, solubility, and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
137144-20-8 |
|---|---|
Fórmula molecular |
C18H18O2 |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
2,2-dimethyl-1-(9H-xanthen-9-yl)propan-1-one |
InChI |
InChI=1S/C18H18O2/c1-18(2,3)17(19)16-12-8-4-6-10-14(12)20-15-11-7-5-9-13(15)16/h4-11,16H,1-3H3 |
Clave InChI |
YKJAZOKXJFZKNW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


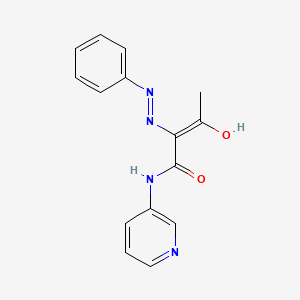
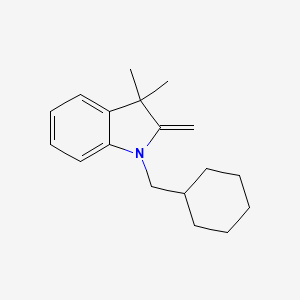

![Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)-](/img/structure/B14270333.png)
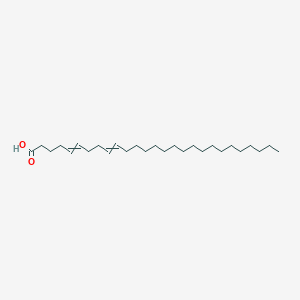
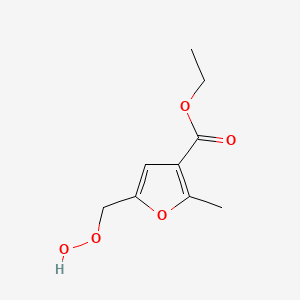
![Ethyl {[(2-methoxyethoxy)carbonyl]sulfanyl}acetate](/img/structure/B14270355.png)
![10,10-Difluorobicyclo[4.3.1]deca-1,3,5-triene](/img/structure/B14270356.png)
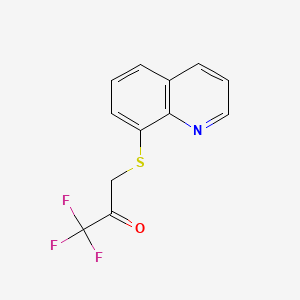

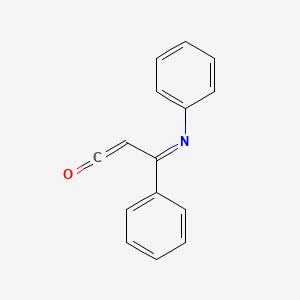
![(E,E)-N,N'-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine]](/img/structure/B14270368.png)
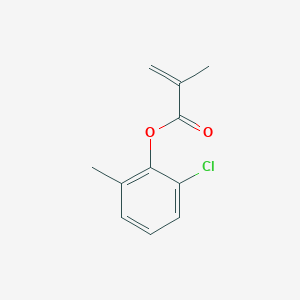
![(E,E)-N,N'-(1,4-Phenylene)bis[1-(2,3,4-trimethoxyphenyl)methanimine]](/img/structure/B14270380.png)
